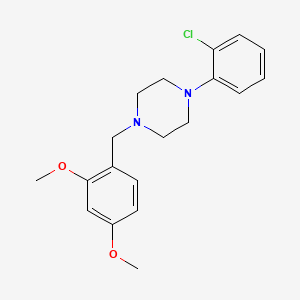![molecular formula C17H15N3O2S B5851008 N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5851008.png)
N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioacetamide derivative that contains an oxadiazole ring and a benzyl group.
Mécanisme D'action
The mechanism of action of N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or proteins in bacterial, fungal, or cancer cells. The exact target of the compound is still under investigation.
Biochemical and Physiological Effects:
N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been shown to have various biochemical and physiological effects. In bacterial and fungal cells, the compound has been found to disrupt cell membrane integrity and inhibit cell division. In cancer cells, the compound has been found to induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide in lab experiments include its relatively simple synthesis method, its broad spectrum of antimicrobial and antifungal activity, and its potential as an anticancer agent. However, the limitations of using the compound include its unknown mechanism of action, its potential toxicity, and the need for further studies to fully understand its effects.
Orientations Futures
There are several future directions for research on N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide. One direction is to further investigate the mechanism of action of the compound and identify its specific targets in bacterial, fungal, and cancer cells. Another direction is to study the potential of the compound as a therapeutic agent for various infectious diseases and cancers. Additionally, future research could focus on modifying the structure of the compound to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with benzyl chloroformate in the presence of triethylamine. The resulting product is then treated with thioacetic acid to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has shown potential in various scientific research applications. It has been studied for its antimicrobial, antifungal, and anticancer properties. The compound has been found to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal agents. In addition, N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has shown cytotoxic effects on cancer cells, indicating its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(18-11-13-7-3-1-4-8-13)12-23-17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBZLXMILLUFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)



![benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5850979.png)
![1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5850980.png)
![N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5850991.png)
![3-{[(4-methyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5850998.png)
![methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851000.png)
![4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5851009.png)
![N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5851019.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5851026.png)